molecular formula C53H51N8Na3O18S5 B1216219 Trisodium;azane;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate CAS No. 92170-50-8

Trisodium;azane;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate

Cat. No.: B1216219
CAS No.: 92170-50-8
M. Wt: 1317.3 g/mol
InChI Key: CNXKZKXMIIEMNW-UHFFFAOYSA-K
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Description

Trisodium;azane;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate is a complex organic compound. It is characterized by its intricate molecular structure, which includes multiple aromatic rings, sulfonic acid groups, and azo linkages. Compounds of this nature are often used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including:

    Formation of the aromatic rings: This can be achieved through various organic synthesis methods such as Friedel-Crafts alkylation or acylation.

    Introduction of sulfonic acid groups: Sulfonation reactions are used to introduce sulfonic acid groups into the aromatic rings.

    Azo coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo linkages.

    Amine functionalization:

Industrial Production Methods

Industrial production of such compounds often involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and azo groups.

    Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, zinc dust in acidic conditions.

    Substitution reagents: Halogens, nitro groups, sulfonic acid groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups typically yields aromatic amines.

Scientific Research Applications

Chemistry

    Dye synthesis: Compounds with azo linkages are commonly used as dyes due to their vivid colors.

    Catalysis: Such compounds can act as catalysts in various organic reactions.

Biology and Medicine

    Biological staining: Azo compounds are used in histology for staining tissues.

    Pharmaceuticals: Some derivatives may have therapeutic properties.

Industry

    Textile industry: Used as dyes for fabrics.

    Chemical sensors: Employed in sensors due to their ability to undergo color changes upon reacting with specific analytes.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. For example, as a dye, it interacts with fabric fibers through ionic and hydrogen bonding. In biological staining, it binds to specific cellular components, allowing for visualization under a microscope.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid derivatives: Share similar sulfonic acid groups.

    Azo dyes: Contain azo linkages and are used for similar applications.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups and complex structure, which imparts specific chemical properties and reactivity that are not found in simpler compounds.

Properties

CAS No.

92170-50-8

Molecular Formula

C53H51N8Na3O18S5

Molecular Weight

1317.3 g/mol

IUPAC Name

trisodium;azane;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C37H36N2O9S3.C16H12N4O9S2.2H3N.3Na/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;;;;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);2*1H3;;;/q;;;;3*+1/p-3

InChI Key

CNXKZKXMIIEMNW-UHFFFAOYSA-K

SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].N.N.[Na+].[Na+].[Na+]

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].N.N.[Na+].[Na+].[Na+]

Synonyms

aquashade

Origin of Product

United States

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